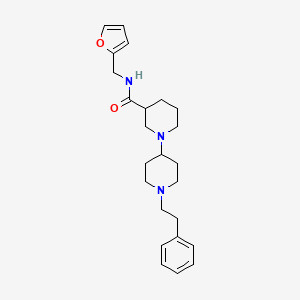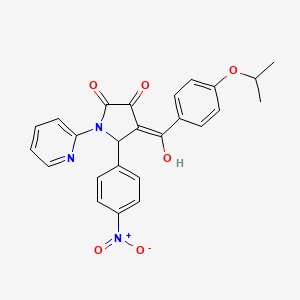![molecular formula C20H28N2O2 B5302457 1-allyl-4-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]piperazine](/img/structure/B5302457.png)
1-allyl-4-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-allyl-4-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]piperazine, also known as ADMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Wirkmechanismus
The exact mechanism of action of 1-allyl-4-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]piperazine is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. By inhibiting the reuptake of serotonin, 1-allyl-4-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]piperazine increases the concentration of serotonin in the synaptic cleft, which is thought to contribute to its antidepressant and anxiolytic effects. Additionally, by acting as a 5-HT1A receptor agonist, 1-allyl-4-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]piperazine modulates the activity of serotonin in the brain, which may contribute to its neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects:
1-allyl-4-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]piperazine has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal growth and survival. Additionally, 1-allyl-4-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]piperazine has been shown to decrease the levels of pro-inflammatory cytokines, which are implicated in the pathogenesis of various neurological disorders. Furthermore, 1-allyl-4-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]piperazine has been shown to increase the levels of antioxidant enzymes, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-allyl-4-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]piperazine is its versatility in various lab experiments. It can be easily synthesized, and its purity can be easily assessed. Additionally, its potential therapeutic applications make it a promising candidate for drug development. However, one of the limitations of 1-allyl-4-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]piperazine is its relatively limited pharmacokinetic and pharmacodynamic data. Further studies are needed to fully elucidate its mechanism of action and optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for 1-allyl-4-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]piperazine research. One potential application is in the treatment of depression and anxiety disorders. Further studies are needed to determine its safety and efficacy in humans. Additionally, 1-allyl-4-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]piperazine may have potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine its neuroprotective potential in these disorders. Furthermore, 1-allyl-4-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]piperazine may have potential applications in the field of cognitive enhancement. Further studies are needed to determine its safety and efficacy as a cognitive enhancer.
Synthesemethoden
The synthesis of 1-allyl-4-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]piperazine involves the reaction of piperazine with 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl chloride in the presence of an appropriate base. The reaction yields 1-allyl-4-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]piperazine as a white crystalline solid with a high degree of purity. The synthesis method is relatively straightforward and can be performed on a large scale, making 1-allyl-4-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]piperazine a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
1-allyl-4-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]piperazine has been extensively studied for its potential therapeutic applications. In particular, it has been shown to exhibit potent antidepressant and anxiolytic effects in animal models. Additionally, 1-allyl-4-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]piperazine has been investigated for its potential as a neuroprotective agent, as it has been shown to protect against neuronal damage induced by oxidative stress and neurotoxic insults. Furthermore, 1-allyl-4-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]piperazine has been studied for its potential as a cognitive enhancer, as it has been shown to improve learning and memory in animal models.
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-2-methyl-1-(4-prop-2-enylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-4-10-21-11-13-22(14-12-21)19(23)20(2,3)24-18-9-8-16-6-5-7-17(16)15-18/h4,8-9,15H,1,5-7,10-14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHOIAPCIFGFJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)CC=C)OC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-2-methyl-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5302387.png)
![3-[3-(4-amino-1-piperidinyl)-3-oxopropyl]-3-benzyl-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride](/img/structure/B5302395.png)
![4-(dimethylamino)-N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}butanamide](/img/structure/B5302409.png)
![1-(2-fluorophenyl)-4-{[(4-methylphenyl)sulfonyl]acetyl}piperazine](/img/structure/B5302411.png)
![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-N,N-dimethylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridine-1(2H)-carboxamide](/img/structure/B5302415.png)
![{1-[2-(2'-butyl-1H,1'H-2,4'-biimidazol-1-yl)ethyl]piperidin-2-yl}methanol](/img/structure/B5302420.png)
![2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone](/img/structure/B5302422.png)
![4-(4-{[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5302428.png)

![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1-(1H-1,2,3-triazol-5-ylcarbonyl)piperidine](/img/structure/B5302437.png)
![N-[2-(1H-pyrazol-1-yl)benzyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5302449.png)
![(4aS*,8aR*)-1-[3-(1H-imidazol-1-yl)propyl]-6-(2-methoxy-2-methylpropanoyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5302471.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide](/img/structure/B5302476.png)